molecular formula C7H3Cl2NO4 B1293580 2,5-Dichloro-3-nitrobenzoic acid CAS No. 88-86-8

2,5-Dichloro-3-nitrobenzoic acid

Cat. No. B1293580
CAS RN: 88-86-8
M. Wt: 236.01 g/mol
InChI Key: AUAXYMOBWXOEQD-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-nitrobenzoic acid is a chemical compound with the linear formula Cl2C6H2(NO2)CO2H . It has a molecular weight of 236.01 . The effect of 2,5-dichloro-3-nitrobenzoic acid on growth and polar auxin transport has been studied .


Synthesis Analysis

The synthesis of 2,5-Dichloro-3-nitrobenzoic acid can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . It can also be synthesized by the oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-3-nitrobenzoic acid is represented by the SMILES string OC(=O)c1cc(Cl)cc(c1Cl)N+=O . The InChI key for this compound is AUAXYMOBWXOEQD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Dichloro-3-nitrobenzoic acid has a melting point of 216-220 °C . It has a high dipole moment, which is in accord with the polar character of the nitro group . Despite its polar character, its water solubility is low .

Scientific Research Applications

Synthesis of Organic Halides

2,5-Dichloro-3-nitrobenzoic acid: is utilized in the synthesis of organic halides . Organic halides are vital in organic chemistry as they serve as intermediates in various chemical reactions, including nucleophilic substitutions and elimination reactions. These compounds are also essential in the production of polymers, pharmaceuticals, and agrochemicals.

HPLC Method Development

The compound can be analyzed using reverse phase High-Performance Liquid Chromatography (HPLC) methods . This is particularly useful for the quality control and purity assessment of pharmaceutical substances. The method involves an acetonitrile and water mobile phase, which can be adjusted for Mass-Spec compatibility by replacing phosphoric acid with formic acid.

Antitumor Agents Synthesis

2,5-Dichloro-3-nitrobenzoic acid: may be used in the preparation of compounds required for the synthesis of potential DNA-binding antitumor agents . These agents are significant in the development of new cancer therapies, targeting the DNA of cancer cells to inhibit their growth and proliferation.

Auxin Transport Studies

The effect of 2,5-Dichloro-3-nitrobenzoic acid on growth and polar auxin transport has been studied . Auxins are a class of plant hormones that play a crucial role in the regulation of plant growth and development. Understanding the impact of this compound on auxin transport can lead to insights into plant physiology and the development of agricultural chemicals.

Preparation of Pyrazoloacridines

It may be used in the preparation of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines , which are compounds of interest in medicinal chemistry for their potential pharmacological properties.

Research in Pesticide Chemistry

The compound is listed with an EPA pesticide chemical code, indicating its relevance in the field of pesticide chemistry . Research in this area could involve the development of new pesticides or the study of the environmental impact and degradation pathways of existing ones.

Safety and Hazards

2,5-Dichloro-3-nitrobenzoic acid is classified as an eye irritant, skin irritant, and can cause specific target organ toxicity upon single exposure . The target organ is the respiratory system . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

2,5-Dichloro-3-nitrobenzoic acid is used in the process for the preparation of organic halides . It may have potential applications in the synthesis of DNA-binding antitumor agents .

Mechanism of Action

properties

IUPAC Name

2,5-dichloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAXYMOBWXOEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041372
Record name 2,5-Dichloro-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-nitrobenzoic acid

CAS RN

88-86-8
Record name 2,5-Dichloro-3-nitrobenzoic acid
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Record name 2,5-Dichloro-3-nitrobenzoic acid
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Record name 2,5-Dichloro-3-nitrobenzoic acid
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Record name 2,5-dichloro-3-nitrobenzoic acid
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Record name 2,5-DICHLORO-3-NITROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 2,5-dichlorobenzoic acid (3 g, 15.7 mmol) in H2SO4 (16 mL) at 0° C. was added dropwise fuming nitric acid (1.4 mL, 31.4 mmol) and the reaction mixture was stirred for 5 minutes at 0° C., and was then gradually allowed to warm to over 20 minutes. The reaction was treated with ice water and extracted with EtOAc. The organic layer was washed with water and brine then dried (Na2SO4), filtered and concentrated to afford 3.54 g (48%) of 2,5-dichloro-3-nitrobenzoic acid which is contaminated with 3,6-dichloro-2-nitrobenzoic acid (40%): 1H NMR (300 MHz, CD3OD) δ 7.73 (s, 1H) 8.06 (d, J=2.6 Hz, 1H) 8.11 (d, J=2.6 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.0008 moles of 2,5-dichloro-3-nitro-terephthalic acid were refluxed for 1 hour in 0.334 moles of dimethyl formamide (DMF), after which time the reaction mixture was flash evaporated to remove most of the DMF. To the residue was added 60 ml of water with agitation, and an orange precipitate formed which was filtered off and washed. The precipitate was dissolved in approximately 50 ml of saturated sodium bicarbonate solution, refiltered and then extracted with chloroform. The aqueous phase was acidified with 10% hydrochloric acid to complete precipitation, and the resulting precipitate was filtered, washed and dried to give an 85% crude yield of 2,5-dichloro-3-nitro-benzoic acid. Subsequent GLC analysis showed it to be 95.8% pure--thus, the yield of the process was 79.5% of theoretical.
Quantity
0.0008 mol
Type
reactant
Reaction Step One
Quantity
0.334 mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

0.05 moles of 2,5-dichloro-3-nitro-terephthalic acid were refluxed in 2.11 moles of dimethyl sulphoxide (DMSO) at 189° C. for 70 minutes, after which the DMSO was removed by flash evaporation. The residue was dissolved in saturated sodium bicarbonate solution, which was extracted with chloroform to remove unwanted side-products. The aqueous phase was then acidified with 10% hydrochloric acid to complete precipitation and the resulting precipitate was filtered off, washed well with water and dried to give 88.5% crude yield of 2,5-dichloro-3-nitro-benzoic acid, melting at 214°-216° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
2.11 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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